molecular formula C8H6Br2O B3392345 1-(2,6-Dibromophenyl)ethanone CAS No. 99419-76-8

1-(2,6-Dibromophenyl)ethanone

Cat. No. B3392345
CAS RN: 99419-76-8
M. Wt: 277.94 g/mol
InChI Key: OQWDNVTVMGJGSF-UHFFFAOYSA-N
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Description

1-(2,6-Dibromophenyl)ethanone is a chemical compound with the molecular formula C~8~H~6~Br~2~O . It falls under the category of aryl ketones and is characterized by its bromine-substituted phenyl group attached to an ethanone (ketone) moiety .


Synthesis Analysis

The synthesis of 1-(2,6-Dibromophenyl)ethanone involves bromination of the corresponding acetophenone precursor. Common methods include electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the ortho and para positions of the phenyl ring, resulting in the dibrominated product .


Molecular Structure Analysis

The molecular structure of 1-(2,6-Dibromophenyl)ethanone consists of a central carbonyl group (C=O) flanked by two bromine atoms on the phenyl ring. The compound’s planar geometry allows for resonance stabilization of the carbonyl π bond. The ChemSpider ID for this compound is 38775506 .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : Coupling with organometallic reagents (e.g., Suzuki-Miyaura coupling) .

Physical And Chemical Properties Analysis

  • Color : Typically white to off-white crystalline solid .

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Future Directions

  • Structural Modifications : Design derivatives for improved properties .

properties

IUPAC Name

1-(2,6-dibromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWDNVTVMGJGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dibromophenyl)ethanone

CAS RN

99419-76-8
Record name 1-(2,6-dibromophenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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